molecular formula C10H6ClN3 B1625177 4-chloro-1H-imidazo[4,5-c]quinoline CAS No. 132206-92-9

4-chloro-1H-imidazo[4,5-c]quinoline

Cat. No.: B1625177
CAS No.: 132206-92-9
M. Wt: 203.63 g/mol
InChI Key: SHKUAAUCZDOPDI-UHFFFAOYSA-N
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Description

4-Chloro-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoline ring. It is known for its significant biological activities and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-imidazo[4,5-c]quinoline typically involves the condensation of a quinoline derivative with an imidazole precursor. One common method includes the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester . Another approach involves the use of 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, followed by a Suzuki reaction and closure of the imidazolinone ring with triphosgene .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically involves multiple steps, including the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include ammonia or primary amines, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki coupling reactions.

Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Chloro-1H-imidazo[4,5-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable molecule in scientific research.

Properties

IUPAC Name

4-chloro-3H-imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKUAAUCZDOPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467495
Record name 1H-Imidazo[4,5-c]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132206-92-9
Record name 1H-Imidazo[4,5-c]quinoline, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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